2-Iodo-1,4-dimethoxybenzene

Physicochemical characterization Process chemistry Purification

2-Iodo-1,4-dimethoxybenzene is an iodo-substituted aromatic compound bearing two electron-donating methoxy groups at the 1- and 4-positions and an iodine atom at the 2-position. It belongs to the class of aryl iodides widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 25245-35-6
Cat. No. B1588824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,4-dimethoxybenzene
CAS25245-35-6
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)I
InChIInChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
InChIKeyWCFRWOHBOPQTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,4-dimethoxybenzene (CAS 25245-35-6): A Specialized Aryl Iodide Building Block for Cross-Coupling and Medicinal Chemistry


2-Iodo-1,4-dimethoxybenzene is an iodo-substituted aromatic compound bearing two electron-donating methoxy groups at the 1- and 4-positions and an iodine atom at the 2-position. It belongs to the class of aryl iodides widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings . The compound is noted for its distinct physicochemical profile—density 1.655 g/cm³, boiling point 297.2 °C, and refractive index 1.572—which differentiates it from its bromo, chloro, and fluoro congeners .

Why 2-Iodo-1,4-dimethoxybenzene Cannot Be Replaced by Its Bromo or Chloro Analogs Without Consequence


Simple replacement of the iodine atom with bromine or chlorine profoundly alters both the physical properties and chemical reactivity of the dimethoxybenzene core. The carbon–iodine bond (bond dissociation energy ≈ 57 kcal/mol) is substantially weaker than the carbon–bromine (≈ 70 kcal/mol) and carbon–chlorine (≈ 84 kcal/mol) bonds [1]. This difference accelerates oxidative addition with palladium(0) catalysts by several orders of magnitude, making the iodo congener the preferred substrate for demanding cross-coupling reactions [2]. Additionally, the larger van der Waals radius and higher polarizability of iodine influence molecular recognition events in biological systems, a critical factor when the compound serves as a pharmacophoric fragment. The quantitative evidence below demonstrates that these differences are not marginal but translate into measurable disparities in boiling point, lipophilicity, and synthetic efficiency.

2-Iodo-1,4-dimethoxybenzene (25245-35-6): Quantitative Differentiation Data Versus Halogen Analogs


Physicochemical Property Profile: 2-Iodo vs. 2-Bromo, 2-Chloro, and 2-Fluoro Analogs

The iodo congener exhibits the highest density (1.655 g/cm³), boiling point (297.2 °C), and refractive index (1.572) among the halogen series, directly impacting distillation, extraction, and storage protocols . The bromo analog (CAS 25245-34-5) has a density of 1.44 g/cm³, a boiling point of 269.6 °C, and a refractive index of 1.528 . The chloro analog (CAS 2100-42-7) has a density of 1.2 g/cm³ and a boiling point of 238.2 °C, while the fluoro analog (CAS 82830-49-7) has a density of 1.1 g/cm³ and a boiling point of 198.0 °C . The flash point follows the same trend: iodo 133.5 °C > bromo 106.0 °C > chloro 92.7 °C > fluoro 80.0 °C .

Physicochemical characterization Process chemistry Purification

Lipophilicity (LogP) Differentiation Between 2-Iodo- and 2-Bromo-1,4-dimethoxybenzene

The iodo congener has a reported LogP of 2.31, whereas the bromo congener displays a LogP ranging from 2.47 to 2.79 depending on the measurement method . The lower lipophilicity of the iodo compound is attributed to the higher polarizability of iodine, which enhances aqueous solvation of the heavier halogen despite the increased molecular weight.

Lipophilicity ADME Bioavailability

Relative Reactivity in Palladium-Catalyzed Cross-Coupling: Aryl Iodide vs. Aryl Bromide

Oxidative addition of aryl halides to Pd(0) follows the order ArI > ArBr >> ArCl, with relative rates estimated at approximately 10⁵:10²:1 for PhI vs. PhBr vs. PhCl [1]. The weaker C–I bond (bond dissociation energy 57 kcal/mol) compared to C–Br (70 kcal/mol) and C–Cl (84 kcal/mol) is the primary driver of this rate enhancement [2]. Consequently, 2-iodo-1,4-dimethoxybenzene reacts with palladium catalysts at ambient or mild temperatures, whereas the analogous bromo compound often requires elevated temperatures (60–100 °C) and higher catalyst loadings to achieve comparable conversion.

Cross-coupling Catalysis Oxidative addition

Reported Natural Product Occurrence in Salvia sclarea

2-Iodo-1,4-dimethoxybenzene has been identified as a constituent of the plant Salvia sclarea (clary sage), and has been associated with antioxidant, anti-inflammatory, and antimicrobial activities . In contrast, the bromo and chloro analogs are not reported as natural products and are exclusively synthetic compounds.

Natural product chemistry Phytochemistry Biological activity

High-Value Application Scenarios Where 2-Iodo-1,4-dimethoxybenzene (25245-35-6) Outperforms Halogen Analogs


Palladium-Catalyzed Cross-Coupling at Ambient Temperature for Heat-Sensitive Substrates

The weak C–I bond and high oxidative addition rate of 2-iodo-1,4-dimethoxybenzene allow Suzuki, Sonogashira, and Heck couplings to proceed at room temperature to 40 °C, preserving the integrity of thermally labile functional groups that would degrade under the elevated temperatures (60–100 °C) required by the bromo analog . This is particularly advantageous in the synthesis of complex pharmaceutical intermediates containing sensitive moieties such as azides, epoxides, or β-lactams.

Process Chemistry Scale-Up Where Higher Boiling Point and Flash Point Enhance Safety

With a boiling point 27.6 °C higher and a flash point 27.5 °C higher than the bromo congener, 2-iodo-1,4-dimethoxybenzene provides a wider safety margin during distillation and solvent recovery operations at pilot and production scales . The reduced volatility also minimizes evaporative losses, improving atom economy for kilogram-scale syntheses.

Medicinal Chemistry Fragment Libraries Exploiting Moderate Lipophilicity and Halogen Bonding

The LogP of 2.31 places 2-iodo-1,4-dimethoxybenzene in the optimal lipophilicity range for fragment-based drug discovery, while the polarizable iodine atom can engage in halogen bonding with protein targets—an interaction that is weaker or absent with bromine or chlorine substituents . The compound's natural product status further supports its inclusion in biologically validated compound collections.

Radiolabeling and Imaging Probe Development

The presence of iodine enables isotopic substitution with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I for SPECT/PET imaging or radiotherapeutic applications. This capability is unique to the iodo congener and cannot be replicated with the bromo or chloro analogs, as clinically useful bromine radioisotopes (⁷⁶Br) have shorter half-lives and more limited availability [1].

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